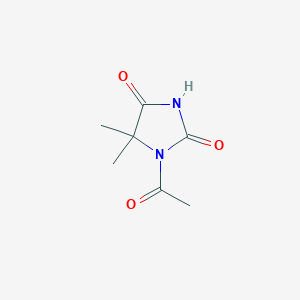
1-Acetyl-5,5-dimethylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-5,5-dimethylimidazolidine-2,4-dione is an organic compound with the molecular formula C₇H₁₀N₂O₃. It is a derivative of imidazolidine and is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-5,5-dimethylimidazolidine-2,4-dione can be synthesized through the acetylation of 5,5-dimethylhydantoin. The reaction typically involves the use of acetyl chloride or acetic anhydride as the acetylating agents in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different imidazolidine compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Imidazolidine derivatives with additional oxygen functionalities.
Reduction: Reduced imidazolidine compounds.
Substitution: Substituted imidazolidine derivatives.
Scientific Research Applications
1-Acetyl-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-acetyl-5,5-dimethylimidazolidine-2,4-dione involves its interaction with molecular targets through its functional groups. The acetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The imidazolidine ring structure provides stability and specificity in its interactions .
Comparison with Similar Compounds
5,5-Dimethylhydantoin: A precursor in the synthesis of 1-acetyl-5,5-dimethylimidazolidine-2,4-dione.
1,3-Dichloro-5,5-dimethylhydantoin: Another derivative with different chemical properties and applications.
DMDM Hydantoin: Used as a preservative in cosmetics and personal care products
Uniqueness: this compound is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its applications in various fields highlight its versatility and importance .
Properties
CAS No. |
6341-67-9 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1-acetyl-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O3/c1-4(10)9-6(12)8-5(11)7(9,2)3/h1-3H3,(H,8,11,12) |
InChI Key |
WTOCSVCDHNWXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)NC(=O)C1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanol](/img/structure/B14724394.png)
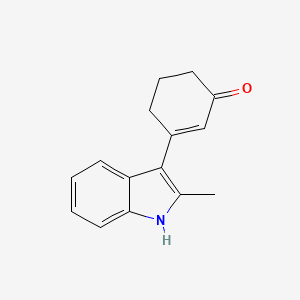
![3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B14724401.png)
![2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione](/img/structure/B14724407.png)

![4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol](/img/structure/B14724420.png)
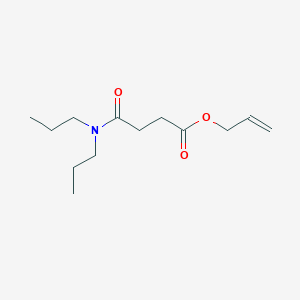
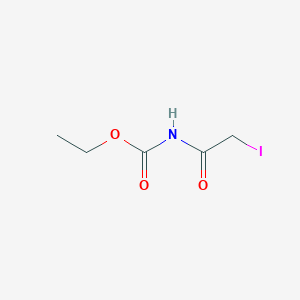
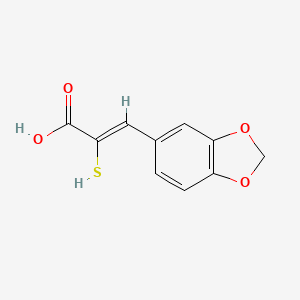
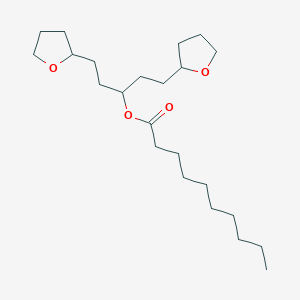

![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)

![2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol](/img/structure/B14724486.png)
